4-Bromobenzoyl chloride
Overview
Description
4-Bromobenzoyl chloride, also known as 4-bromobenzoic acid chloride, is an important organic compound used in various scientific research applications. It is an aryl halide with the chemical formula C7H4BrClO. It is a colorless liquid that is highly reactive and can be used for a variety of synthetic reactions. It is used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used as a reagent in organic chemistry.
Scientific Research Applications
Dehalogenation Reaction Catalysis : A study by Crooks and Copley (1993) in the Journal of the American Chemical Society demonstrates that 4-chlorobenzoyl-CoA dehalogenase catalyzes a dehalogenation reaction, indicating potential applications in organic synthesis where bromide and chloride act as leaving groups (Crooks & Copley, 1993).
Catalyst in Kumada Coupling Reaction : Berding et al. (2009) reported in Organometallics that novel chelating benzimidazole-based carbenes and their nickel(II) complexes, which can be derived from 4-bromobenzoyl chloride, are effective catalysts in the Kumada coupling reaction (Berding et al., 2009).
Synthesis of Thiourea-Based Compounds : Binzet et al. (2009) in Acta Crystallographica Section E demonstrated a novel synthesis method for 4-bromo-N-(di-n-propylcarbamothioyl)benzamide, showcasing the utility of this compound in the synthesis of specialized organic compounds (Binzet et al., 2009).
Formation of N-Heterocyclic Carbene Ligands : Research by Burstein et al. (2005) in Tetrahedron presents the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides, which are precursors for a new class of N-heterocyclic carbene ligands, derived from this compound (Burstein, Lehmann, & Glorius, 2005).
Pharmaceutical Applications : A study by Desmond et al. (2020) in Acta Crystallographica Section E discusses the synthesis of acyclic meta-bromo substituted imide derivatives with potential for pharmaceutical applications, utilizing this compound (Desmond, Gallagher, & Hehir, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromobenzoyl chloride is a versatile reagent used in organic synthesis. Its primary targets are nucleophilic sites in organic molecules, such as the oxygen atom in alcohols or the nitrogen atom in amines .
Mode of Action
The compound interacts with its targets through a process known as acylation. In this reaction, the chloride ion is displaced by the nucleophile (e.g., an alcohol or amine), resulting in the formation of an ester or amide . This reaction is facilitated by the electron-withdrawing bromine atom on the benzene ring, which increases the electrophilicity of the carbonyl carbon .
Biochemical Pathways
For instance, it could modify proteins or other biomolecules, altering their function and potentially affecting downstream cellular pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of suitable transport mechanisms .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In a laboratory setting, it can be used to synthesize a variety of compounds, including HIV-1 protease inhibitors , oxazoles, and cyclohexanone derivatives . These compounds can have various biological effects, ranging from antiviral activity to analgesic and antimicrobial properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture, reacting with water to produce hydrochloric acid . Therefore, it must be stored in a dry environment . Additionally, its reactivity and stability can be affected by temperature and pH .
properties
IUPAC Name |
4-bromobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENKGPBHLYFNGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060412 | |
Record name | Benzoyl chloride, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
586-75-4 | |
Record name | 4-Bromobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobenzoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoyl chloride, 4-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Bromobenzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72HA95JJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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